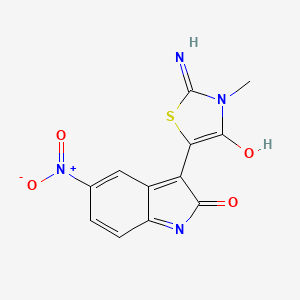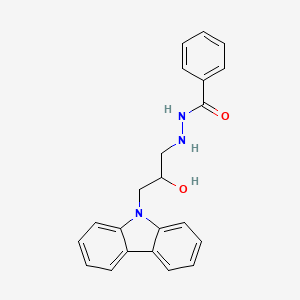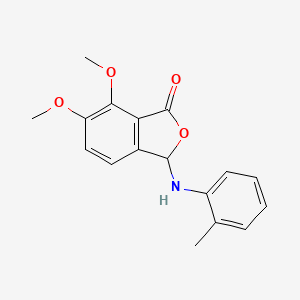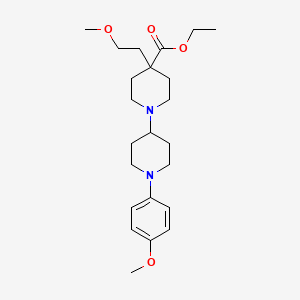![molecular formula C20H24BrN3O4 B3883098 2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B3883098.png)
2-[(4-Bromophenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide
Vue d'ensemble
Description
2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide is a complex organic compound with the molecular formula C20H24BrN3O4. It is known for its unique structure, which includes a bromophenyl group and a trimethoxyphenyl group connected through a butanehydrazide linkage.
Méthodes De Préparation
The synthesis of 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazide: The initial step involves the reaction of 4-bromoaniline with butanehydrazide under controlled conditions to form the intermediate hydrazide.
Condensation reaction: The intermediate hydrazide is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity .
Analyse Des Réactions Chimiques
2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using reagents like sodium iodide or copper(I) iodide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide include:
2-[(4-Bromophenyl)amino]-N’-(4-nitrobenzylidene)propanohydrazide: Known for its similar structure but with a nitrobenzylidene group instead of a trimethoxyphenyl group.
2-[(4-Bromophenyl)amino]-N’-(3,4-dimethoxybenzylidene)butanehydrazide: Differing by the presence of a dimethoxybenzylidene group.
2-[(4-Bromophenyl)amino]-N’-(3,4,5-trimethoxybenzylidene)propanohydrazide: Similar but with a propanohydrazide linkage instead of butanehydrazide.
The uniqueness of 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]butanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-(4-bromoanilino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4/c1-5-16(23-15-8-6-14(21)7-9-15)20(25)24-22-12-13-10-17(26-2)19(28-4)18(11-13)27-3/h6-12,16,23H,5H2,1-4H3,(H,24,25)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVACALLMQKFBS-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B3883018.png)
![5-[(E,2E,4E)-5-(4-NITROPHENYL)-2,4-PENTADIENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3883028.png)


![3-[2-(5-fluoro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3883050.png)
![N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine](/img/structure/B3883053.png)

![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3883067.png)
![7-hydroxy-4-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]-6-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3883083.png)

![1-phenyl-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one](/img/structure/B3883102.png)

![2,3-dimethyl-7-[3-(2-methylphenoxy)propanoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3883113.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3,4-dichlorobenzamide](/img/structure/B3883118.png)
